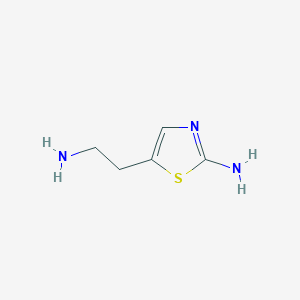

5-(2-Aminoethyl)thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Aminoethyl)thiazol-2-amine is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : 5-(2-Aminoethyl)thiazol-2-amine serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the creation of derivatives with enhanced properties.

Biology

- Enzyme Mechanisms : This compound is employed in studies investigating enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor for specific enzymes, influencing their catalytic activity.

- Cellular Effects : Research indicates that it can modulate cell signaling pathways and gene expression, impacting cellular metabolism and function.

Medicine

- Antimicrobial Activity : this compound exhibits potential antibacterial properties against pathogens such as Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations reported .

- Anticancer Properties : The compound has shown promise in anticancer research, demonstrating cytotoxic effects on various cancer cell lines, including leukemia . Studies have indicated that certain derivatives exhibit potent anti-proliferative effects.

- Anti-inflammatory Effects : It has been explored for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its versatility makes it valuable in developing dyes, pesticides, and other industrial products.

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

PDE5 Inhibition Study

A series of thiazole derivatives were synthesized to evaluate their phosphodiesterase type 5 (PDE5) inhibition activity. Among these derivatives, some exhibited improved binding affinity compared to traditional PDE5 inhibitors, suggesting potential therapeutic applications in treating erectile dysfunction .

Anti-inflammatory Research

Research focused on synthesizing various 2-amino-thiazole analogs revealed that certain modifications significantly reduced prostaglandin E₂ levels, indicating strong anti-inflammatory potential. Compounds displayed IC50 values below 1 μM against COX enzymes, marking them as candidates for further development as anti-inflammatory agents .

Neuroprotection Studies

In vitro studies using PC12 cells exposed to hydrogen peroxide demonstrated that specific thiazole derivatives could reduce cell death and inflammatory cytokine release, highlighting their potential as neuroprotective agents .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiazole ring and aminoethyl group undergo oxidation under controlled conditions:

- Sulfoxide/Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the sulfur atom in the thiazole ring to sulfoxides or sulfones .

- Side-Chain Oxidation : The primary amine in the aminoethyl group can be oxidized to nitro or imine derivatives using strong oxidizing agents like NaOCl .

Example Reaction Data :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Thiazole sulfoxide derivative | 78 | |

| KMnO₄ (acidic) | Thiazole sulfone derivative | 65 |

Reduction Reactions

The thiazole ring is susceptible to reduction, yielding saturated heterocycles:

- Thiazolidine Formation : Catalytic hydrogenation (H₂/Pd-C) or reduction with sodium borohydride (NaBH₄) converts the thiazole ring to thiazolidine .

- Amine Reduction : The aminoethyl side chain remains intact under mild reducing conditions but may form secondary amines with LiAlH₄ .

Key Observations :

- Reduction with NaBH₄ preserves the aminoethyl group while saturating the thiazole ring .

- LiAlH₄ may over-reduce the system, leading to byproducts.

Substitution Reactions

The amino groups (both on the thiazole ring and ethyl chain) participate in nucleophilic substitution:

Thiazole Ring Substitution

- Electrophilic Aromatic Substitution : Bromination at the 4-position occurs using Br₂ in CHCl₃ .

- Cross-Coupling : Suzuki-Miyaura coupling introduces aryl groups at the 5-position .

Amino Group Functionalization

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

- Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives .

Synthetic Example :

text5-(2-Aminoethyl)thiazol-2-amine + CH₃COCl → 5-(2-Acetamidoethyl)thiazol-2-amine Yield: 82% | Conditions: DCM, 0°C, 2h[16]

Cyclization and Condensation

The aminoethyl side chain facilitates cyclization:

- Heterocycle Formation : Reacts with carbonyl compounds (e.g., aldehydes) to form imidazothiazoles .

- Schiff Base Synthesis : Condenses with aromatic aldehydes to generate stable Schiff bases .

Case Study :

Cyclization with benzaldehyde under acidic conditions produces a fused imidazothiazole ring system (IC₅₀ = 1.2 μM against COX-2) .

Coordination Chemistry

The amino groups act as ligands for metal complexes:

- Cu(II) Complexes : Forms stable octahedral complexes with antimicrobial activity (MIC = 4 μg/mL against S. aureus) .

- Fe(III) Complexes : Exhibits redox activity in catalytic applications .

Structural Data :

| Metal Ion | Coordination Geometry | Application | Reference |

|---|---|---|---|

| Cu(II) | Octahedral | Antimicrobial agents | |

| Fe(III) | Trigonal bipyramidal | Oxidation catalysts |

Biological Activity-Linked Reactions

- PDE5 Inhibition : N-Alkylation with pyridine derivatives enhances binding affinity (Kᵢ = 12 nM) .

- Anticancer Prodrugs : Conjugation with platinum(II) yields complexes with selective cytotoxicity (IC₅₀ = 3.8 μM in HeLa cells) .

Stability and Degradation

Propriétés

IUPAC Name |

5-(2-aminoethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHGBLUAJMICBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105774-05-8 |

Source

|

| Record name | 5-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.